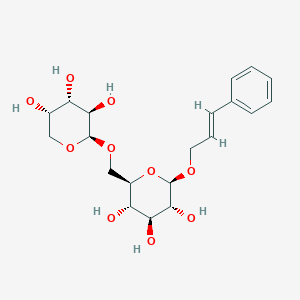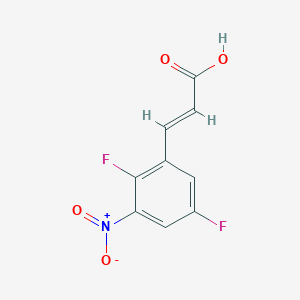
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid typically involves the nitration of 2,5-difluorophenylacetic acid followed by a Knoevenagel condensation reaction with malonic acid. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(2,5-Difluoro-3-aminophenyl)acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Michael adducts with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the acrylic acid moiety can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 3,3-Difluoro-2-(2-indolinylmethyl)acrylic acid
Comparison
Compared to similar compounds, 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H5F2NO4 |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
(E)-3-(2,5-difluoro-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(11)7(4-6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI-Schlüssel |
NBHCNAIQUDKOKT-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)[N+](=O)[O-])F |
Kanonische SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13726724.png)
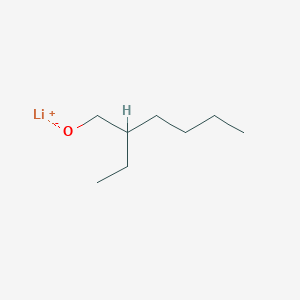



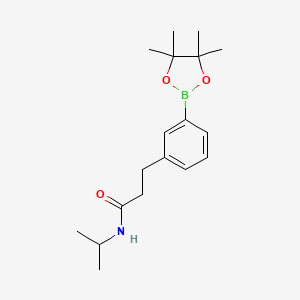
![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
![1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13726752.png)
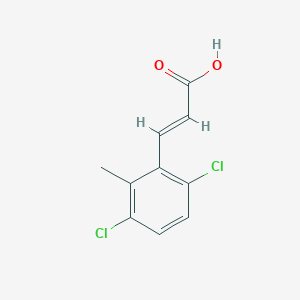

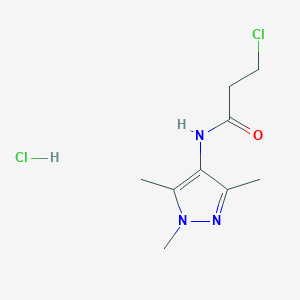
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
